3-Methyl-8-nitro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one
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Overview
Description
3-Methyl-8-nitro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of oxazoloquinazolines This compound is characterized by its unique structure, which includes a fused oxazole and quinazoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-nitro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one typically involves multiple steps. One common method starts with the reaction of hydrogen cyanide with an anthranilate ester to form an aminobenzoate derivative. This intermediate undergoes diazotization and subsequent amine reactions to form azaquinazoline derivatives. The final product is obtained through cyclization of ethyl red ketone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-nitro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-Methyl-8-nitro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one has several scientific research applications:
Medicinal Chemistry: It can be used as a pharmaceutical intermediate due to its potential biological activities.
Organic Synthesis: The compound can serve as a catalyst in various organic reactions.
Biological Studies: Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a subject of interest in biological research.
Mechanism of Action
The exact mechanism of action of 3-Methyl-8-nitro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For instance, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one: This compound shares a similar core structure but lacks the methyl and nitro substituents.
Imidazole Derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities.
Uniqueness
3-Methyl-8-nitro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the nitro group, in particular, can enhance its potential as a pharmacophore in drug design.
Properties
CAS No. |
52727-64-7 |
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Molecular Formula |
C11H9N3O4 |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
3-methyl-8-nitro-2,3-dihydro-[1,3]oxazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C11H9N3O4/c1-6-5-18-11-12-9-4-7(14(16)17)2-3-8(9)10(15)13(6)11/h2-4,6H,5H2,1H3 |
InChI Key |
GDEFCEYJWVOYCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)N12 |
Origin of Product |
United States |
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